Dual Electron-Withdrawing Effect Elevates Molecular Weight Over Common Analogs
The molecular weight of 2-cyano-4-nitrobenzamide (191.14 g/mol ) is significantly higher than its closest mono-substituted analog, 2-cyanobenzamide (146.15 g/mol ). This quantifiable difference reflects the presence of the additional nitro group, which directly impacts physical properties like boiling point and solubility, making it a heavier, more polarizable building block.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 191.14 |
| Comparator Or Baseline | 2-Cyanobenzamide: 146.15 |
| Quantified Difference | +44.99 g/mol (30.7% increase) |
| Conditions | Standard molecular weight calculation based on molecular formula (C8H5N3O3 vs C8H6N2O) |
Why This Matters
For procurement in structure-activity relationship (SAR) studies, this highlights the compound's ability to probe a distinct chemical space with greater steric bulk and electronic perturbation compared to simpler benzamide building blocks.
